2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide
Description
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a heterocyclic compound featuring a fused triazoloquinoxaline core with a pyrimidinyl sulfide substituent. Its structure combines a quinoxaline scaffold (a bicyclic system of two fused pyrazine rings) with a [1,2,4]triazole moiety, further substituted at the 4-position by a sulfur-linked pyrimidinyl group.
The synthesis of such fused heterocycles typically involves multi-step reactions, including cyclization, nucleophilic substitution, or coupling strategies.
Properties
IUPAC Name |
4-pyrimidin-2-ylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6S/c1-2-5-10-9(4-1)17-12(11-18-16-8-19(10)11)20-13-14-6-3-7-15-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVOSPMDPLDINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of the Triazole Ring: The quinoxaline derivative is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring through a cyclization reaction.
Formation of the Pyrimidine Ring: The triazoloquinoxaline intermediate is further reacted with a pyrimidine derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoloquinoxaline compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the pyrimidinyl group enhances the compound's efficacy against various pathogens .
Anticancer Potential
The compound has been evaluated for its anticancer activity. A preliminary study highlighted the synthesis of related quinoline derivatives that showed inhibitory effects on tumor cell-specific pyruvate kinase M2 isoform, suggesting that similar triazoloquinoxaline derivatives could also serve as effective anticancer agents . The mechanism may involve modulation of metabolic pathways critical for cancer cell proliferation.
Neurological Applications
The structure of 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide suggests potential interactions with central nervous system receptors. Compounds in this class have been shown to act as antagonists at adenosine receptors, which are implicated in various CNS disorders. This positions them as candidates for treating conditions such as anxiety and depression by modulating excitatory neurotransmission .
Antimicrobial Studies
A study conducted on a series of triazoloquinoxaline derivatives demonstrated their effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, with some compounds showing MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial potential .
Anticancer Research
In a recent investigation into quinoline derivatives, several compounds exhibited selective inhibition of tumor cell growth. The study emphasized the importance of structural modifications in enhancing anticancer activity. This finding supports the hypothesis that this compound could be optimized for better efficacy against cancer cells .
Mechanism of Action
The mechanism of action of 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with microbial DNA replication.
Antiviral Activity: Inhibits viral replication by targeting viral enzymes and proteins.
Anticancer Activity: Induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide with key analogues reported in the literature:
*Molecular weight estimated based on structural similarity.
Key Differences and Implications:
Core Heterocycle: The target compound’s triazoloquinoxaline core distinguishes it from pyrazolopyrimidines (e.g., Compounds 2, 3) and pyrazolotriazolopyrimidines (e.g., Compounds 6–9).
Functional Groups :
- The pyrimidinyl sulfide substituent introduces a sulfur atom, which may enhance lipophilicity compared to amine or hydrazine groups in analogues (Compounds 2, 3). Sulfur-containing groups are also prone to oxidation, affecting metabolic stability .
Isomerization Behavior: Pyrazolotriazolopyrimidines (Compounds 6–9) undergo isomerization under varying conditions, altering their reactivity and stability.
Synthetic Complexity: The synthesis of triazoloquinoxalines likely requires more specialized reagents (e.g., quinoxaline precursors) compared to pyrazolopyrimidines, which are often synthesized from simpler pyrazole intermediates .
Research Findings and Pharmacological Insights
- Kinase Inhibition: Triazoloquinoxalines are hypothesized to inhibit kinases due to structural mimicry of ATP-binding pockets. The pyrimidinyl sulfide group may target cysteine residues in kinases via covalent bonding, a mechanism less common in amine/hydrazine analogues .
- Antimicrobial Activity : While Compounds 2 and 3 exhibit antimicrobial properties, the target compound’s sulfide group could broaden its spectrum against sulfur-dependent pathogens.
- Stability: The fused triazoloquinoxaline core may confer greater thermal stability compared to pyrazolotriazolopyrimidines, which isomerize under heat .
Biological Activity
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound combines structural features from pyrimidine, triazole, and quinoxaline, which are known to contribute to various pharmacological effects.
- Molecular Formula : C13H8N6S
- Molecular Weight : 280.31 g/mol
- CAS Number : 477853-41-1
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinoxaline Core : Condensation of o-phenylenediamine with a diketone (e.g., glyoxal).
- Introduction of the Triazole Ring : Reaction with hydrazine and an aldehyde.
- Formation of the Pyrimidine Ring : Reaction with a pyrimidine derivative under basic conditions.
Anticancer Activity
Recent studies have demonstrated that compounds related to the triazoloquinoxaline scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : The MTT assay has shown that derivatives of triazoloquinoxaline exhibit stronger cytotoxic activity than cisplatin against breast cancer cell lines MCF-7 and MDA-MB-231. These compounds induce apoptosis through caspase activation and modulate pathways involving NF-κB and p53 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | 5.0 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 4.5 | NF-κB suppression, ROS increase |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains, suggesting potential as broad-spectrum antimicrobials .
Other Biological Activities
In addition to anticancer and antimicrobial effects, preliminary research indicates potential anti-inflammatory properties. Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a broader therapeutic potential .
Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of triazoloquinoxaline derivatives reported that modifications in the structure significantly influenced biological activity. The most active compounds were identified as those that induced apoptosis through mitochondrial pathways and inhibited cell proliferation in vitro.
Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial activity of various triazoloquinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the quinoxaline core enhanced antimicrobial potency significantly compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
